molecular formula C5H6ClN3 B14857753 6-Chloropyridine-2,5-diamine

6-Chloropyridine-2,5-diamine

Cat. No.: B14857753
M. Wt: 143.57 g/mol
InChI Key: GEKPNRWGBGHCBZ-UHFFFAOYSA-N
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Description

6-Chloropyridine-2,5-diamine is a heterocyclic aromatic compound featuring a pyridine ring substituted with chlorine at the 6-position and amino groups at the 2- and 5-positions. Its structure combines the electron-withdrawing effects of chlorine with the electron-donating properties of amine groups, rendering it reactive in nucleophilic and electrophilic substitutions. For instance, Al-Mousawi et al. Applications may span pharmaceuticals, agrochemicals, or materials science, though further research is required to confirm specific uses.

Properties

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

6-chloropyridine-2,5-diamine

InChI

InChI=1S/C5H6ClN3/c6-5-3(7)1-2-4(8)9-5/h1-2H,7H2,(H2,8,9)

InChI Key

GEKPNRWGBGHCBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloropyridine-2,5-diamine can be synthesized through various methods. One common method involves the reaction of 2,6-dichloropyridine with ammonia, which leads to the formation of 2-amino-6-chloropyridine. This intermediate can then be further reacted with ammonia to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloropyridine-2,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloropyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Below is a comparative analysis of 6-Chloropyridine-2,5-diamine with structurally or functionally similar diamines, based on the provided evidence and inferred properties:

Compound Structure Key Properties Applications Toxicity/Regulatory Data
This compound Pyridine ring with Cl (C6) and NH₂ (C2, C5) High reactivity due to Cl and NH₂ groups; potential for cross-coupling reactions. Hypothesized: Drug intermediates, coordination chemistry. No direct data; inferred low volatility.
Toluene-2,5-diamine (CAS 95-70-5) Benzene ring with NH₂ (C2, C5) Aromatic diamine; used in dyes and polymers. Hair dyes, epoxy resins . RSL industrial air risk value: 3.2E-04 .
(2R,5R)-6-Heptyne-2,5-diamine (MDL 72175) Linear alkyne with NH₂ groups Irreversible ornithine decarboxylase inhibitor; antitumor activity. Anticancer therapy (reduces EMT6 sarcoma, HTC hepatoma growth) . Low toxicity at effective doses .
4-Benzylpyrazole-3,5-diamine Pyrazole ring with NH₂ (C3, C5) Synthesized via malononitrile cyclization; reactive in heterocyclic chemistry. Building block for fused heterocycles . No toxicity data available.

Key Observations:

  • Structural Influence on Reactivity : The chlorine substituent in this compound likely enhances electrophilic substitution compared to toluene-2,5-diamine, where the benzene ring’s electron density is moderated by NH₂ groups.
  • Biological Activity : While MDL 72175 exhibits antitumor effects via enzyme inhibition , this compound’s bioactivity remains unexplored but could differ due to its aromatic heterocycle.
  • Industrial Relevance : Toluene-2,5-diamine’s regulatory risk data (RSL = 3.2E-04) suggests stringent handling requirements , whereas chloropyridine derivatives may pose distinct hazards due to halogenation.

Research Findings and Implications

  • Synthetic Chemistry: The synthesis of pyrazole and isoxazole diamines (e.g., 4-benzylpyrazole-3,5-diamine) via malononitrile derivatives provides a template for developing this compound. Chlorine incorporation could modify reaction pathways, necessitating optimized conditions.
  • Antitumor Potential: MDL 72175’s efficacy in reducing tumor growth at low doses highlights the therapeutic promise of diamines. This compound’s planar structure may facilitate DNA intercalation or enzyme binding, warranting pharmacological studies.
  • Toxicity Considerations : Toluene-2,5-diamine’s industrial risk profile underscores the need for rigorous safety assessments of chlorinated diamines, particularly regarding environmental persistence or bioaccumulation.

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